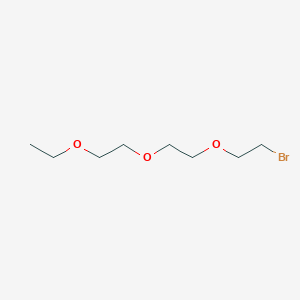

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- is an organic compound with a complex structure that includes both bromine and ethoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- typically involves the reaction of ethylene glycol derivatives with brominating agents. One common method includes the reaction of 2-bromoethanol with 2-(2-ethoxyethoxy)ethanol under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures consistent quality and yield of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form simpler ethane derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide, potassium carbonate, or other nucleophiles in an aqueous or organic solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of ethane derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of simpler ethane derivatives with reduced functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- serves as a versatile building block in the synthesis of pharmaceuticals. Its bromine substituents allow for nucleophilic substitutions, making it useful in the development of various therapeutic agents.

Case Study: Synthesis of Anticancer Agents

In a study focused on developing new anticancer compounds, researchers utilized ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- to synthesize modified benzoates. The compound was reacted with methyl 3-fluoro-4-hydroxybenzoate under reflux conditions using acetonitrile as a solvent. The reaction yielded a high purity product with an overall yield of 89% after purification processes including flash chromatography and recrystallization .

Polymer Chemistry

This compound is also employed in the synthesis of polymeric materials, particularly in the development of polyethylene glycol (PEG) derivatives. The presence of ethylene glycol units enhances solubility and biocompatibility.

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- has applications in surface modification techniques. Its functional groups allow for the attachment to various substrates, enhancing surface properties such as hydrophilicity and biocompatibility.

Case Study: Improving Biocompatibility of Implants

In a research project aimed at improving the biocompatibility of medical implants, this compound was used to modify titanium surfaces. The treatment resulted in increased protein adsorption and cell adhesion compared to untreated surfaces, demonstrating its potential for enhancing implant performance .

Synthesis of Functionalized Materials

The compound can be utilized to synthesize functionalized materials that have applications in sensors and catalysis due to its reactive bromine atoms.

Data Table: Comparison of Functionalized Materials

| Material Type | Synthesis Method | Application |

|---|---|---|

| Functionalized Silica | Grafting with bromo compounds | Catalytic supports |

| Polymer Nanocomposites | Incorporation into polymer matrix | Sensors |

Mecanismo De Acción

The mechanism of action of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- involves its reactivity with various molecular targets The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy groups can undergo oxidation or reduction

Comparación Con Compuestos Similares

Similar Compounds

- Ethane, 1-(2-chloroethoxy)-2-(2-ethoxyethoxy)-

- Ethane, 1-(2-iodoethoxy)-2-(2-ethoxyethoxy)-

- Ethane, 1-(2-fluoroethoxy)-2-(2-ethoxyethoxy)-

Uniqueness

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry.

Actividad Biológica

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-, also known as 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, is a brominated derivative of polyethylene glycol with potential applications in pharmaceutical development and organic synthesis. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C₈H₁₆Br₂O₃

- Molecular Weight : 320.02 g/mol

- CAS Number : 31255-26-2

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- is characterized by a complex structure that includes multiple ethoxy groups and bromine substituents, which may influence its biological interactions.

Synthesis

The synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- typically involves the bromination of ethylene glycol derivatives. A common method includes the reaction of triethylene glycol monomethyl ether with thionyl bromide in dichloromethane, followed by purification through flash silica chromatography .

Antiviral Properties

Recent studies indicate that compounds similar to Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- exhibit antiviral activities. For instance, derivatives have shown efficacy against various viruses by inhibiting replication and entry into host cells. The compound's structure suggests potential interactions with viral proteins or cellular receptors critical for viral entry and replication .

Cytotoxicity and Safety Profile

Safety assessments reveal that Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- can cause skin irritation and has flammable properties . Understanding its cytotoxicity is essential for evaluating its therapeutic potential. In vitro studies are necessary to determine the compound's effects on human cell lines to establish a safe dosage range.

Microbial Interactions

Research on biohybrid microswimmers loaded with antibiotic cargo indicates that similar ethylene glycol derivatives can be functionalized to combat bacterial infections effectively. These findings suggest that Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- could potentially serve as a carrier for antimicrobial agents, enhancing their delivery and efficacy against resistant strains .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆Br₂O₃ |

| Molecular Weight | 320.02 g/mol |

| CAS Number | 31255-26-2 |

| Antiviral Activity | Potentially effective |

| Cytotoxicity | Causes skin irritation |

| Synthesis Method | Bromination of ethylene glycol derivatives |

Propiedades

IUPAC Name |

1-[2-(2-bromoethoxy)ethoxy]-2-ethoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO3/c1-2-10-5-6-12-8-7-11-4-3-9/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYATEXXIQWZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.